
4-(2-Phenylethynyl)aniline
Übersicht
Beschreibung
4-(2-Phenylethynyl)aniline is an organic compound with the linear formula C14H11N . It is synthesized through various methods, including Sonogashira coupling reaction and the Glaser-Hay coupling reaction.
Synthesis Analysis
The synthesis of 4-(2-Phenylethynyl)aniline involves the coupling of an alkyne (phenylethyne) with an aromatic amine (aniline) to form the desired product . This process can be achieved through various methods, including the Sonogashira coupling reaction and the Glaser-Hay coupling reaction.Molecular Structure Analysis
The molecular structure of 4-(2-Phenylethynyl)aniline consists of a phenyl group (C6H5) attached to an ethynyl group (C2H), which is further connected to an aniline group (C6H5NH2) .Chemical Reactions Analysis
The chemical reactions involving 4-(2-Phenylethynyl)aniline are primarily its synthesis reactions. As mentioned earlier, it can be synthesized through the Sonogashira coupling reaction and the Glaser-Hay coupling reaction .Wissenschaftliche Forschungsanwendungen
Chemodosimeter for Nitrite Ions
4-(2-Phenylethynyl)aniline is used in the detection of nitrite ions in water. It reacts fast with nitrite ions in aqueous acidic media, producing 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance at 391 nm, making it an effective chemodosimeter (Dey, Chatterjee, & Ranu, 2011).
Organic Semiconductor Applications
4-(2-Phenylethynyl)aniline derivatives are used in the synthesis of organic semiconductor phenyl-oligothiophene derivatives. These compounds show potential as photovoltaic materials due to their good thermal stability, electrochemical properties, and close side-to-side packing, indicating H-aggregation (Niu, Lu, Sun, Li, & Tao, 2013).
Emitting Materials for Organic Electroluminescent Devices
A novel class of emitting amorphous molecular materials, including derivatives of 4-(2-Phenylethynyl)aniline, has been developed for use in organic electroluminescent (EL) devices. These materials show intense fluorescence emission and are effective as host materials for emissive dopants in EL devices (Doi, Kinoshita, & Okumoto, 2003).
Corrosion Inhibition in Metals
4-(2-Phenylethynyl)aniline derivatives have been investigated for their potential as corrosion inhibitors in metals. For example, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline shows efficient inhibition of corrosion in mild steel in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
CO2 Incorporation in Organic Synthesis
4-(2-Phenylethynyl)aniline reacts with CO2 on heterogeneous Ag-containing catalysts to produce benzoxazine-2-one or 4-hydroxyquinoline-2(1Н)-one, depending on the reaction conditions. This reaction is part of research on incorporating CO2 into organic molecules (Finashina et al., 2015).
Safety and Hazards
The safety information available indicates that 4-(2-Phenylethynyl)aniline may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
4-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQRHOQXHVJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404945 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1849-25-8 | |
| Record name | 4-(2-phenylethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




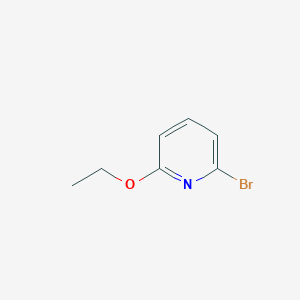
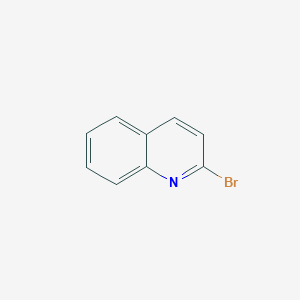

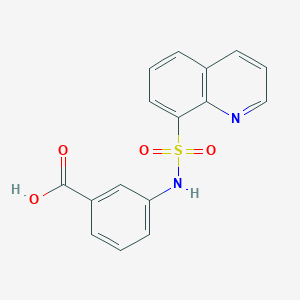
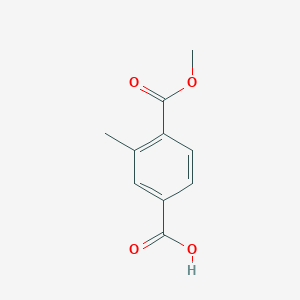
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)
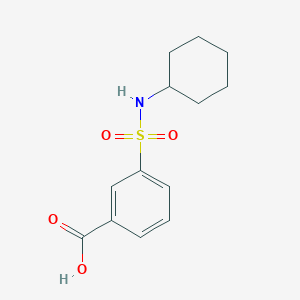

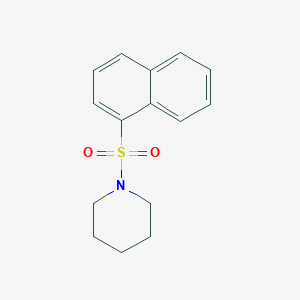
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
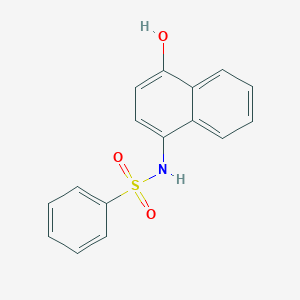
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)